molecular formula C12H16O3 B12050123 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Cat. No.: B12050123
M. Wt: 208.25 g/mol
InChI Key: AQHNAIWQBJLNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid: is an organic compound with the molecular formula C12H16O3 It is characterized by a hydroxy group (-OH) attached to a propanoic acid backbone, with a 4-methylphenyl group and two methyl groups attached to the central carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with isobutyric acid in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include:

    Reagents: 4-methylbenzaldehyde, isobutyric acid, base (e.g., sodium hydroxide), oxidizing agent (e.g., potassium permanganate).

    Conditions: The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, under basic or acidic conditions.

Major Products:

    Oxidation: 3-Oxo-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

    Reduction: 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving hydroxy acids. It can also serve as a model compound for investigating the behavior of similar structures in biological systems.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and coatings. Its unique structural features make it valuable for developing materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the hydroxy group.

    3-Hydroxy-2,2,4-trimethylpentyl ester: Similar hydroxy and methyl groups but different aromatic substitution.

    3-Hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoic acid: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness: 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is unique due to the presence of both hydroxy and methyl groups on the same carbon, along with the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C12H16O3/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15/h4-7,10,13H,1-3H3,(H,14,15)

InChI Key

AQHNAIWQBJLNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.